molecular formula C17H17F3N4O5S2 B11496848 methyl 8-(methylsulfonyl)-4-morpholino-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate

methyl 8-(methylsulfonyl)-4-morpholino-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate

Cat. No.: B11496848
M. Wt: 478.5 g/mol
InChI Key: COTUHAPXBDCCQL-UHFFFAOYSA-N
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Description

Methyl 8-(methylsulfonyl)-4-morpholino-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of methyl 8-(methylsulfonyl)-4-morpholino-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the benzothiazole core, followed by the introduction of the triazine ring and the morpholino group. The final steps involve the addition of the methylsulfonyl and trifluoromethyl groups. Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 8-(methylsulfonyl)-4-morpholino-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include other benzothiazole derivatives and triazine-based molecules. Compared to these, methyl 8-(methylsulfonyl)-4-morpholino-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties. Similar compounds include:

  • Benzothiazole derivatives
  • Triazine-based molecules
  • Morpholino-containing compounds

This compound’s unique structure makes it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C17H17F3N4O5S2

Molecular Weight

478.5 g/mol

IUPAC Name

methyl 8-methylsulfonyl-4-morpholin-4-yl-2-(trifluoromethyl)-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate

InChI

InChI=1S/C17H17F3N4O5S2/c1-28-13(25)16(17(18,19)20)21-14(23-5-7-29-8-6-23)24-11-4-3-10(31(2,26)27)9-12(11)30-15(24)22-16/h3-4,9H,5-8H2,1-2H3

InChI Key

COTUHAPXBDCCQL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(N=C(N2C3=C(C=C(C=C3)S(=O)(=O)C)SC2=N1)N4CCOCC4)C(F)(F)F

Origin of Product

United States

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